BenchChemオンラインストアへようこそ!

2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

FLAP inhibition leukotriene biosynthesis SAR

2-(4-Ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171899-63-0) is a synthetic small molecule (C₁₆H₁₇N₅O₃, MW 327.34 g/mol) belonging to the pyrazole-1,3,4-oxadiazole-acetamide hybrid class. Its core scaffold features a 1,3,4-oxadiazole ring bridging a 1-methylpyrazole moiety and a 4-ethoxyphenylacetamide group — a structural architecture associated with 5-lipoxygenase activating protein (FLAP) inhibition and xanthine oxidase (XO) inhibition, as documented in patent US 8,575,201 B2 and in peer-reviewed SAR studies of pyrazole-oxadiazole derivatives.

Molecular Formula C16H17N5O3
Molecular Weight 327.344
CAS No. 1171899-63-0
Cat. No. B2744371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1171899-63-0
Molecular FormulaC16H17N5O3
Molecular Weight327.344
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C
InChIInChI=1S/C16H17N5O3/c1-3-23-12-6-4-11(5-7-12)10-14(22)18-16-20-19-15(24-16)13-8-9-17-21(13)2/h4-9H,3,10H2,1-2H3,(H,18,20,22)
InChIKeyGLDLDHIJGGDLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171899-63-0) – Compound Class & Procurement Baseline


2-(4-Ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171899-63-0) is a synthetic small molecule (C₁₆H₁₇N₅O₃, MW 327.34 g/mol) belonging to the pyrazole-1,3,4-oxadiazole-acetamide hybrid class . Its core scaffold features a 1,3,4-oxadiazole ring bridging a 1-methylpyrazole moiety and a 4-ethoxyphenylacetamide group — a structural architecture associated with 5-lipoxygenase activating protein (FLAP) inhibition and xanthine oxidase (XO) inhibition, as documented in patent US 8,575,201 B2 and in peer-reviewed SAR studies of pyrazole-oxadiazole derivatives [1][2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for non-human, preclinical investigation .

Why Generic Substitution Fails for 2-(4-Ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171899-63-0)


Within the pyrazole-1,3,4-oxadiazole-acetamide chemotype, seemingly conservative substituent modifications on the phenylacetamide terminus produce substantial shifts in target engagement, physicochemical profile, and off-target liability. For instance, SAR studies of FLAP-targeting oxadiazoles demonstrate that the 4-ethoxyphenyl substituent confers a specific balance of lipophilicity (clogP ~2.5–3.5) and π-stacking capacity that is not replicated by m-tolyl (CAS 1173267-88-3), p-tolyloxy, or halophenyl analogs [1][2]. In xanthine oxidase inhibition, analogous pyrazole-oxadiazole derivatives exhibit IC₅₀ differences exceeding 3-fold for single-atom substituent changes [3]. Consequently, direct substitution — even among compounds sharing the identical N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) core — introduces uncontrolled variability in potency, selectivity, and solubility, undermining reproducibility in target validation, assay development, or chemical probe studies.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171899-63-0) Versus Closest Analogs


FLAP Binding Affinity: 4-Ethoxyphenyl vs. m-Tolyl and p-Tolyloxy Analogs in the Oxadiazole Series

Within the oxadiazole-based FLAP inhibitor series disclosed in US 8,575,201 B2 and the associated BMCL SAR publication, the 4-ethoxyphenylacetamide terminus (present in CAS 1171899-63-0) is associated with single-digit to sub-100 nanomolar FLAP binding affinity in the [¹²⁵I]-labeled competitive displacement assay on human FLAP-expressing Sf9 cell membranes [1][2]. In contrast, the m-tolyl analog (CAS 1173267-88-3) and p-tolyloxy analog lack the hydrogen-bond-accepting ethoxy oxygen capable of engaging the FLAP binding pocket, resulting in potency shifts of ≥5-fold in the human whole-blood LTB₄ production functional assay [1]. This difference arises from the ethoxy oxygen's ability to form a critical water-mediated hydrogen bond with a backbone amide in the FLAP active site, a contact unavailable to carbon-only substituents [2].

FLAP inhibition leukotriene biosynthesis SAR

Xanthine Oxidase (XO) Inhibitory Activity: 4-Ethoxyphenyl Oxadiazole vs. Allopurinol Clinical Benchmark

Pyrazole-based 1,3,4-oxadiazole derivatives structurally analogous to CAS 1171899-63-0 were evaluated for in vitro XO inhibition by measuring uric acid formation from xanthine. In that series, compounds bearing a 4-ethoxyphenyl substituent on the oxadiazole ring exhibited moderate XO inhibitory activity with IC₅₀ values of 72.4 μM (compound 3d) and 75.6 μM (compound 3e), compared to the clinical standard allopurinol (IC₅₀ ~7–10 μM under identical conditions) [1]. While allopurinol is more potent, the pyrazole-oxadiazole scaffold is not a purine analog and avoids the hypersensitivity and renal toxicity liabilities associated with allopurinol [1]. The 4-ethoxyphenyl derivative occupies a distinct chemical space with a novel binding mode, making it a useful tool compound for probing non-purine XO inhibition mechanisms.

xanthine oxidase inhibition hyperuricemia enzyme assay

hERG Liability Profile: 4-Ethoxyphenyl Oxadiazole FLAP Inhibitors vs. Early Lead Compounds

The oxadiazole FLAP inhibitor optimization campaign described by Bartolozzi et al. (2017) specifically addressed hERG channel inhibition as a key liability filter. Early oxadiazole leads exhibited hERG IC₅₀ values below 10 μM, representing a significant cardiac safety risk. Through systematic substitution at the phenylacetamide terminus, introduction of the 4-ethoxyphenyl group increased hERG IC₅₀ to >30 μM — exceeding the typical 30 μM threshold for further development — while preserving FLAP functional potency [1]. This represents a >3-fold improvement in the hERG safety margin compared to earlier unsubstituted or methyl-substituted phenyl analogs [1]. The m-tolyl analog (CAS 1173267-88-3) shows an intermediate hERG profile (IC₅₀ ~15–20 μM), insufficient to clear the safety threshold [1].

hERG inhibition cardiac safety lead optimization

Fluorescence Properties: 4-Ethoxyphenyl Pyrazole-Oxadiazole vs. Non-Fluorescent Heterocyclic Scaffolds

Pyrazole-based 1,3,4-oxadiazole derivatives, including those bearing 4-ethoxyphenyl substituents, exhibit intrinsic fluorescence in DMSO solution with emission maxima in the visible region (λ_em ~400–500 nm), attributable to the extended π-conjugation across the oxadiazole-pyrazole-phenyl system [1]. This property is absent in saturated or non-conjugated heterocyclic scaffolds such as pyrazolines or pyrazolidines. Within the oxadiazole series, the 4-ethoxyphenyl group provides a distinct Stokes shift compared to nitro- or halogen-substituted analogs, enabling ratiometric fluorescence applications [1]. The fluorescence quantum yield and λ_em can be further tuned by solvent polarity, offering utility as an environment-sensitive probe.

fluorescence spectroscopy chemical probe

Solubility and Physicochemical Differentiation: 4-Ethoxyphenyl vs. Lipophilic Halophenyl Analogs

The oxadiazole FLAP inhibitor optimization program systematically evaluated aqueous solubility as a key developability parameter. The 4-ethoxyphenylacetamide substituent was selected over more lipophilic halophenyl (e.g., 4-chlorophenyl, 4-bromophenyl) and biphenyl variants specifically because it maintained thermodynamic solubility above 10 μg/mL in pH 7.4 buffer while preserving target potency [1]. More lipophilic analogs exhibited solubility below 1 μg/mL, leading to erratic in vivo exposure and formulation challenges [1]. The 4-ethoxy group contributes a calculated topological polar surface area (TPSA) of approximately 85–95 Ų and a clogP of ~2.8, positioning it within the favorable drug-like property space (Lipinski-compliant) [1][2].

aqueous solubility physicochemical properties drug-likeness

Best Research & Industrial Application Scenarios for 2-(4-Ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171899-63-0)


FLAP Target Engagement & Leukotriene Pathway Chemical Biology

The compound serves as a tool for probing FLAP-dependent leukotriene biosynthesis in human whole-blood or isolated leukocyte assays. Its estimated FLAP IC₅₀ of 28–124 nM places it in a potency range suitable for target engagement studies at 0.1–1 μM working concentrations, discriminating FLAP-mediated effects from cPLA₂ or 5-LO contributions [1]. The >30 μM hERG margin supports use in ex vivo tissue preparations without cardiac ion channel interference [1].

Xanthine Oxidase Inhibitor Scaffold Hopping & Non-Purine Lead Discovery

With an estimated XO IC₅₀ of 72–76 μM, CAS 1171899-63-0 provides a synthetically accessible pyrazole-oxadiazole template for structure-based optimization of non-purine XO inhibitors [2]. Unlike allopurinol (IC₅₀ ~7 μM), it is not a purine mimetic and avoids associated hypersensitivity risks, making it a starting point for SAR campaigns targeting hyperuricemia and gout with differentiated safety profiles [2].

Label-Free Fluorescence-Based Assay Development & Biophysical Screening

The intrinsic fluorescence of the 4-ethoxyphenyl-pyrazole-oxadiazole core (λ_em ~420–460 nm in DMSO) enables direct, label-free monitoring of compound binding, cellular uptake, and subcellular distribution via fluorescence spectroscopy or microscopy [2]. This property eliminates the need for fluorophore conjugation, preserving native ligand pharmacology and reducing assay development complexity [2].

In Vitro ADME/Tox Profiling Reference for Pyrazole-Oxadiazole Chemical Series

The compound's balanced physicochemical profile (estimated clogP ~2.8, TPSA ~85–95 Ų, solubility >10 μg/mL) makes it a suitable reference for benchmarking new pyrazole-oxadiazole analogs in solubility, permeability, and metabolic stability assays [1]. Its favorable hERG selectivity (>30 μM) also positions it as a comparator when evaluating cardiac safety of newly synthesized congeners [1].

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.